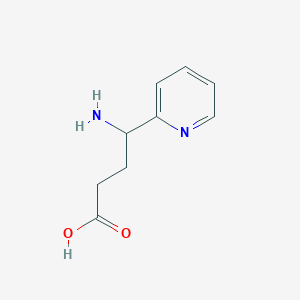

4-Amino-4-(pyridin-2-yl)butanoic acid

Description

Properties

IUPAC Name |

4-amino-4-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7(4-5-9(12)13)8-3-1-2-6-11-8/h1-3,6-7H,4-5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBOXSXZYTVHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthetic Methodologies for 4-Amino-4-(pyridin-2-yl)butanoic acid: A Technical Guide

Executive Summary

4-Amino-4-(pyridin-2-yl)butanoic acid is a structural analogue of

This guide details two distinct synthetic pathways:

-

The Robust Scale-Up Route: A cost-effective, racemic synthesis utilizing lithiation chemistry and reductive cyclization.

-

The Asymmetric Route: A stereoselective approach employing tert-butanesulfinamide (Ellman’s auxiliary) to establish the chiral center at C4.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on the construction of the

The "Lactam Trap"

In neutral or basic media, 4-amino-4-arylbutanoic acids exist in equilibrium with their corresponding lactams (pyrrolidin-2-ones).

-

Synthetic Implication: It is thermodynamically favorable to synthesize the lactam 5-(pyridin-2-yl)pyrrolidin-2-one as a stable intermediate, purify it, and then hydrolyze it to the amino acid salt in the final step.

Figure 1: Retrosynthetic logic prioritizing the stable lactam intermediate.

Part 2: Protocol A — Racemic Synthesis (The Scale-Up Route)

This route is preferred for initial structure-activity relationship (SAR) studies where enantiopurity is not yet critical. It relies on the nucleophilic acylation of 2-bromopyridine.

Step 1: Synthesis of 4-oxo-4-(pyridin-2-yl)butanoic acid

Mechanism: Lithium-Halogen exchange followed by nucleophilic attack on succinic anhydride. Critical Control Point: Temperature must be maintained at -78°C to prevent the "Wurtz-type" coupling or pyridine polymerization.

Reagents:

-

2-Bromopyridine (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Succinic Anhydride (1.2 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Lithiation: Charge a flame-dried 3-neck flask with 2-bromopyridine and anhydrous THF under

. Cool to -78°C (dry ice/acetone bath). -

Addition: Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of 2-pyridyllithium. Stir for 45 minutes.

-

Acylation (Inverse Addition): To avoid double addition (which yields the tertiary alcohol), transfer the cold lithiated pyridine via cannula into a separate flask containing succinic anhydride dissolved in THF at -78°C.

-

Quench: Stir for 2 hours, allowing the mixture to warm to -20°C. Quench with saturated aqueous

. -

Workup: Acidify the aqueous layer to pH 4 with 1M HCl. Extract with Ethyl Acetate.[1] The product (keto-acid) often precipitates or can be crystallized from Ethanol/Hexane.

Step 2: Reductive Cyclization to 5-(pyridin-2-yl)pyrrolidin-2-one

Logic: Direct reductive amination of the keto-acid spontaneously yields the lactam due to the intramolecular proximity of the amine and carboxylic acid.

Protocol:

-

Dissolve the keto-acid in Methanol.

-

Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (

, 1.5 eq). -

Note:

is preferred over -

Stir at room temperature for 24 hours.

-

Purification: Evaporate solvent. Partition between water and DCM. The lactam is organic-soluble. Flash chromatography (EtOAc/MeOH) yields the pure lactam.

Step 3: Hydrolysis to Target

Protocol:

-

Suspend the lactam in 6M HCl .

-

Reflux (

) for 6-12 hours. -

Isolation: Concentrate in vacuo. The residue is the dihydrochloride salt of this compound.

-

Polishing: Recrystallize from Isopropanol/Ether to remove ammonium salts.

Part 3: Protocol B — Asymmetric Synthesis (The Precision Route)

For drug development, the (S)- or (R)-enantiomer is usually required. We employ Ellman’s Sulfinamide chemistry, which provides high diastereoselectivity during the reduction of the C=N bond.

Workflow Visualization

Figure 2: Asymmetric synthesis using Ellman's Auxiliary.

Detailed Methodology

1. Formation of the Chiral Sulfinimine:

-

Substrate: Methyl 4-oxo-4-(pyridin-2-yl)butanoate (Esterification of the keto-acid from Protocol A).

-

Reagent: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Reagent).

-

Catalyst: Titanium(IV) ethoxide (

). -

Procedure: Reflux the keto-ester and sulfinamide (1.1 eq) with

(2.0 eq) in THF. The Lewis acid acts as both catalyst and water scavenger.

2. Diastereoselective Reduction:

-

Cool the sulfinimine solution to -48°C.

-

Add

.[2] The bulky tert-butyl group on the sulfur directs the hydride attack, typically yielding the diastereomer with >95:5 dr. -

Outcome: Methyl 4-((S)-1,1-dimethylethylsulfinamido)-4-(pyridin-2-yl)butanoate.

3. Hydrolysis:

-

Treat the sulfinamide-ester with 6M HCl under reflux. This achieves three transformations in one pot:

-

Cleavage of the N-S chiral auxiliary.

-

Hydrolysis of the methyl ester to the acid.

-

Formation of the HCl salt.

-

Part 4: Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these standard parameters.

| Parameter | Expected Result (HCl Salt) | Method of Verification |

| Appearance | White to off-white hygroscopic solid | Visual Inspection |

| 1H NMR (D2O) | 400 MHz NMR | |

| Mass Spec | [M+H]+ = 181.09 (Free base calc.) | LC-MS (ESI+) |

| Chiral Purity | > 98% ee (for Method B) | Chiral HPLC (Crownpak CR(+) column) |

Troubleshooting Common Issues

-

Issue: Low yield in Step 1 (Lithiation).

-

Cause: Moisture in THF or warming of 2-pyridyllithium.

-

Fix: Ensure THF is distilled from Na/Benzophenone. Keep T < -70°C.

-

-

Issue: Product is an oil/gum.

-

Cause: Presence of inorganic salts (LiCl) or zwitterionic form.

-

Fix: Pass through a Dowex 50W (H+ form) ion exchange column. Elute with 1M

, then lyophilize.

-

References

-

Synthesis of 4-oxo-4-(pyridin-2-yl)

-

Lactam Hydrolysis Protocols

- Context: Hydrolysis of 5-substituted-2-pyrrolidinones to gamma-amino acids.

-

Source: ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. Link

-

Reductive Amination Techniques

- Ellman Auxiliary Chemistry (General Methodology): Context: Standard protocol for asymmetric synthesis of amines using tert-butanesulfinamide. Source: Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. (General Reference for Protocol B).

Sources

- 1. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents [patents.google.com]

- 2. DSpace [open.bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]

- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Amino-4-(pyridin-2-yl)butanoic Acid: Nomenclature, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-Amino-4-(pyridin-2-yl)butanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. In the absence of extensive direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis of its properties and potential.

Part 1: Nomenclature and Chemical Identity

IUPAC Name

Based on the nomenclature rules for carboxylic acids, the carboxyl carbon is assigned the first position.[1][2][3][4] The longest carbon chain containing this group is a butanoic acid. An amino group and a pyridin-2-yl group are both located at the fourth carbon. Therefore, the systematic IUPAC name is:

This compound

Synonyms

While no extensive list of synonyms is available in common chemical databases, logical alternative names based on common nomenclature conventions include:

-

γ-Amino-γ-(2-pyridyl)butyric acid

-

4-Amino-4-(2-pyridinyl)butanoic acid

-

γ-(2-Pyridyl)-GABA

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butanoic acid backbone with an amino group and a pyridine ring attached to the gamma-carbon.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Comparison |

| Molecular Formula | C₉H₁₂N₂O₂ | Based on structural components. |

| Molecular Weight | 180.20 g/mol | Calculated from the molecular formula.[5] |

| Appearance | Likely a white to off-white crystalline solid | Based on similar amino acids like 4-Amino-4-phenylbutanoic acid.[6] |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the polar amino and carboxylic acid groups suggests water solubility.[6] |

| pKa | Two pKa values are expected: one for the carboxylic acid (~2-4) and one for the amino group (~9-10). The pyridine nitrogen will also have a pKa (~5). | Based on the pKa values of butanoic acid, the amino group in amino acids, and pyridine. |

Part 2: Synthesis and Methodologies

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of γ-amino acids.[5][7] A common strategy involves the addition of a nucleophile to a suitable precursor, followed by the introduction or modification of the amino group.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the C-N bond of the amino group, suggesting a precursor such as a γ-keto acid or a γ-nitro compound.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Reductive Amination of a γ-Keto Acid

This protocol is a hypothetical adaptation of known procedures for the synthesis of γ-amino acids.[8]

Step 1: Synthesis of 4-Oxo-4-(pyridin-2-yl)butanoic acid

-

To a solution of pyridine-2-carbaldehyde in a suitable aprotic solvent (e.g., THF), add a stoichiometric equivalent of a succinic anhydride derivative (e.g., the mono-ester mono-acid chloride).

-

The reaction is typically carried out at low temperatures (e.g., 0 °C) and stirred for several hours.

-

After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Reductive Amination

-

Dissolve the resulting 4-oxo-4-(pyridin-2-yl)butanoic acid in a suitable solvent such as methanol or ethanol.

-

Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (Pd/C).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by ion-exchange chromatography or recrystallization.

Part 3: Potential Applications in Drug Development

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests its potential as a GABA analogue.[9][10]

Central Nervous System (CNS) Activity

Many GABA analogues are utilized as anticonvulsants, anxiolytics, and treatments for neuropathic pain.[9][11] The introduction of a lipophilic group, such as a phenyl or pyridyl ring, can enhance the ability of these molecules to cross the blood-brain barrier, a significant hurdle in CNS drug development.[9] The pyridine ring, in particular, is a "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic properties and binding interactions with biological targets.[12][13][14]

Caption: Potential therapeutic applications of this compound as a GABA analogue.

Pyridine as a Phenyl Bioisostere

In drug design, a pyridine ring is often used as a bioisosteric replacement for a phenyl ring.[15][16][17][18][19] This substitution can lead to improved metabolic stability, enhanced solubility, and altered electronic properties that may result in more favorable interactions with target proteins.[12] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature not present in the phenyl ring, which can significantly impact biological activity.[12]

The properties of 4-Amino-4-phenylbutanoic acid, a known compound, can therefore serve as a valuable reference point for predicting the behavior of its pyridyl analogue.[6][20][21][22] It is plausible that this compound will exhibit similar, and potentially improved, pharmacological properties.

References

-

An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules. [Link]

-

A Protocol for an Asymmetric Synthesis of γ-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

-

Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Chemical Biology. [Link]

-

Microbial gamma-aminobutyric acid synthesis: a promising approach for functional food and pharmaceutical applications. Journal of Applied Microbiology. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

-

Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. [Link]

-

Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. [Link]

-

Modular Synthesis of Highly Substituted Pyridines via Enolate α-Alkenylation. Organic Letters. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Nomenclature of Carboxylic Acids. Organic Chemistry Tutor. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

-

Pyridine. Wikipedia. [Link]

-

Pyridine alkaloids with activity in the central nervous system. Natural Product Reports. [Link]

-

GABA analogue. Wikipedia. [Link]

-

Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. [Link]

-

25.1 Carboxylic Acids – Structure and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

GABA A receptor positive allosteric modulator. Wikipedia. [Link]

-

4-Amino-4-phenylbutanoic acid. PubChem. [Link]

-

4-Amino-4-oxo-2-[2-[2-[(2-pyridin-4-ylacetyl)amino]propanoylamino]pentanoylamino]butanoic acid. PubChem. [Link]

-

Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future Medicinal Chemistry. [Link]

-

Carboxylic Acids and its Nomenclature. University of Calgary. [Link]

-

IUPAC Nomenclature of Carboxylic Acid Derivatives. EduBirdie. [Link]

-

How to IUPAC name aromatic aliphatic carboxylic acids, esters, amides, acyl chlorides, acid chlorides, acid anhydrides, nitriles, naming nomenclature of derivatives. Doc Brown's Chemistry. [Link]

-

Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Data in Brief. [Link]

-

(4R)-4-amino-4-(2-aminopyridin-3-yl)butanoic acid. PubChem. [Link]

-

Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. [Link]

-

Amino acid substitutions in the pore of rat glutamate receptors at sites influencing block by polyamines. The Journal of Physiology. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

-

Investigation of pyridine carboxylic acids in CM2 carbonaceous chondrites. Meteoritics & Planetary Science. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences. [Link]

-

Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules. [Link]

-

Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Journal of IMAB. [Link]

-

Excitatory Amino Acid Neurotoxicity. Madame Curie Bioscience Database. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. idc-online.com [idc-online.com]

- 4. How to IUPAC name aromatic aliphatic carboxylic acids, esters, amides, acyl chlorides, acid chlorides, acid anhydrides, nitriles, naming nomenclature of derivatives, general, empirical, structural, skeletal and displayed formula of isomer molecules, doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 1011-60-5: 4-Amino-4-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 7. An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA analogue [medbox.iiab.me]

- 11. mdpi.com [mdpi.com]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 15. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 16. drughunter.com [drughunter.com]

- 17. chem-space.com [chem-space.com]

- 18. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 20. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Amino-4-phenylbutanoic acid | 1011-60-5 [sigmaaldrich.com]

- 22. 4-amino-4-phenylbutanoic acid | CAS 1011-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Biological Activity & Therapeutic Potential of Novel Butanoic Acid Derivatives

Executive Summary

Butanoic acid (butyrate) is a short-chain fatty acid (SCFA) functioning as a potent endogenous inhibitor of histone deacetylases (HDACs) and a ligand for G-protein coupled receptors (GPR41/43). However, its clinical utility is severely compromised by rapid metabolism (t½ < 10 mins) and poor bioavailability.

This technical guide focuses on next-generation butanoic acid derivatives —specifically 4-phenylbutyrate (4-PBA) analogs , acyloxyalkyl ester prodrugs , and mitochondria-targeted conjugates . These derivatives are engineered to overcome pharmacokinetic liabilities while enhancing potency against Class I/II HDACs, offering therapeutic avenues in oncology (solid tumors), neurodegeneration (SMA, ALS), and metabolic syndrome.

Molecular Rationale & Structural Evolution

The development of novel derivatives follows a "Scaffold Hopping" strategy to improve lipophilicity and cellular residence time.

The Pharmacokinetic Challenge

Native butyrate requires millimolar concentrations to exert HDAC inhibitory effects in vitro, which is unachievable in vivo due to rapid beta-oxidation.

Structural Classes of Interest

-

Aryl-Derivatives (e.g., 4-Phenylbutyric Acid - 4-PBA):

-

Acyloxyalkyl Ester Prodrugs (e.g., AN-7):

-

Mitochondria-Targeted Conjugates (e.g., Compound 53):

-

Structure: 4-PBA linked to a triphenylphosphonium (TPP) cation.

-

Activity: Accumulates in mitochondria, inhibiting Pyruvate Dehydrogenase Kinase (PDK) and HDACs simultaneously.

-

Mechanism of Action: The "Dual-Hit" Hypothesis

Novel derivatives typically function via a dual mechanism: Epigenetic Remodeling and Organelle Stress Modulation .

Epigenetic Regulation (HDAC Inhibition)

The primary mode of action involves the chelation of the Zinc ion (

-

Causality: Inhibition of HDACs prevents the removal of acetyl groups from histone lysine residues (e.g., H3K9ac, H4K12ac).

-

Result: Chromatin relaxes (euchromatin formation), allowing transcription factors to access promoters of tumor suppressor genes like CDKN1A (p21) and BAX.

Pathway Visualization

The following diagram illustrates the pathway from cellular entry to apoptosis, highlighting the divergence between native butyrate metabolism and derivative activity.

Figure 1: Mechanistic pathway of butanoic acid derivatives showing dual activity in HDAC inhibition and ER stress modulation.

Experimental Validation: Fluorometric HDAC Activity Assay

To validate the biological activity of novel derivatives, a robust, self-validating assay is required. The Fluorometric Lysyl-AMC Assay is the industry standard for high-throughput screening.

Principle

The assay uses a substrate peptide with an acetylated lysine side chain conjugated to a fluorophore (AMC).[5] HDAC activity removes the acetyl group.[6] A developer solution (Trypsin) then cleaves the deacetylated peptide, releasing the fluorescent AMC.

Protocol Workflow

Reagents:

-

Substrate: Boc-Lys(Ac)-AMC (50 µM final).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

. -

Positive Control: Trichostatin A (TSA) or HeLa Nuclear Extract.

-

Developer: Trypsin (1 mg/mL) + TSA (2 µM) (TSA is added to stop the HDAC reaction during development).

Step-by-Step Methodology:

-

Sample Prep: Dilute novel derivatives in Assay Buffer (0.1% DMSO max). Prepare a serial dilution (e.g., 0.1 µM to 1000 µM).

-

Enzyme Reaction:

-

Add 10 µL of HeLa Nuclear Extract (source of HDACs) to 96-well black plate.

-

Add 40 µL of Derivative/Control solution.

-

Incubate at 37°C for 15 minutes (Pre-incubation allows inhibitor binding).

-

-

Substrate Addition:

-

Add 50 µL of Boc-Lys(Ac)-AMC substrate.

-

Incubate at 37°C for 30 minutes.

-

-

Development:

-

Add 50 µL of Developer Solution (Trypsin + TSA).[5]

-

Incubate at Room Temperature for 15 minutes.

-

-

Quantification:

-

Read Fluorescence: Ex 360 nm / Em 460 nm .

-

Assay Validation Logic (Self-Check)

-

If Signal is High: HDAC is active (Acetyl group removed

Trypsin cuts -

If Signal is Low: HDAC is inhibited (Acetyl group remains

Trypsin cannot cut -

Control Check: Wells with TSA (known inhibitor) must show <5% fluorescence relative to Vehicle Control.

Figure 2: Workflow for the Fluorometric HDAC Inhibition Assay.

Comparative Efficacy Data

The following table summarizes the biological activity improvements of novel derivatives compared to the parent compound. Data is synthesized from recent comparative studies (see References).

| Compound Class | Representative Molecule | Target(s) | IC50 (HDAC Inhibition) | Cellular Potency (Cancer Lines) |

| Parent SCFA | Sodium Butyrate | Class I/II HDACs | 0.5 - 2.0 mM | Weak (mM range) |

| Aryl-Derivative | 4-Phenylbutyrate (4-PBA) | HDACs, ER Stress | 0.4 - 1.0 mM | Moderate (High µM) |

| Hydroxamic Acid | Vorinostat (SAHA)* | Pan-HDAC | < 1.0 µM | Potent (Low µM) |

| Mito-Conjugate | Compound 53 (TPP-PBA) | HDACs + PDK1 | ~2.2 µM | Very Potent (Low µM) |

| Prodrug | AN-7 (Pivaloyloxymethyl) | HDACs (Intracellular) | N/A (Prodrug) | Potent (50-100 µM) |

*Note: Vorinostat is a structural analog often used as a benchmark for hydroxamic acid-based butyric derivatives.

Conclusion

Novel butanoic acid derivatives represent a critical evolution in epigenetic therapy. By modifying the aliphatic chain with aryl groups (4-PBA) or targeting moieties (TPP cations), researchers can enhance HDAC inhibitory potency by over 1000-fold compared to native butyrate. Future development should focus on isoform-selective inhibitors to minimize off-target toxicity while maximizing the "dual-hit" capability on mitochondrial and nuclear targets.

References

-

Molecules (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.

-

Journal of Medicinal Chemistry (2022). A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities.[7]

-

RSC Advances (2016). Pt(IV) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents.

-

NIH/PubMed (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group.

-

Cayman Chemical. HDAC Fluorometric Activity Assay Kit Protocol.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Butyric Acid Ameliorates Myocardial Fibrosis by Regulating M1/M2 Polarization of Macrophages and Promoting Recovery of Mitochondrial Function [frontiersin.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Evaluation of Pyridinyl Compounds: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of pyridinyl compounds, a prominent class of heterocyclic molecules with significant therapeutic potential.[1][2][3][4] The guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to preclinical assessment, from initial hit identification to lead optimization. We will explore the critical sequence of in vitro assays, emphasizing the scientific rationale behind each experimental decision. This document covers essential aspects, including the initial characterization of physicochemical properties, primary screening for biological activity, elucidation of the mechanism of action, and preliminary safety profiling. The methodologies and workflows presented are intended to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Strategic Importance of the Pyridinyl Scaffold

The pyridine ring is a fundamental structural motif in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved drugs.[2] This six-membered aromatic heterocycle, containing a nitrogen atom, possesses unique electronic characteristics that make it a versatile scaffold in drug design.[2] Its ability to act as a hydrogen bond acceptor and its amenability to diverse chemical modifications allow for the precise modulation of pharmacokinetic and pharmacodynamic properties.[5] This adaptability has established the pyridinyl moiety as a cornerstone in the development of novel therapeutics for a multitude of biological targets.[1][3][4] This guide outlines the in vitro methodologies crucial for systematically evaluating and advancing this important class of compounds.

Foundational Physicochemical Characterization: Building a Data-Driven Baseline

A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for meaningful biological evaluation.[6][7] This initial characterization provides essential context for interpreting subsequent assay results and helps to identify potential liabilities early in the drug discovery process, a concept central to reducing late-stage attrition.[7][8]

Solubility and Stability: Ensuring Assay Integrity

Rationale: Poor aqueous solubility can lead to misleading results in biological assays and present significant challenges for formulation development.[6] Chemical stability is equally critical to confirm that the compound remains intact under the conditions of the experiment.

Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

-

Prepare a concentrated stock solution of the pyridinyl compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well plate, create a serial dilution of the stock solution in DMSO.

-

Add an aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to each well, ensuring a final DMSO concentration that is well-tolerated by the assay (typically ≤1%).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

-

The kinetic solubility is determined as the concentration at which the first signs of precipitation are detected.

Protocol: Chemical Stability Evaluation

-

Incubate the pyridinyl compound in relevant aqueous buffers, such as PBS (pH 7.4) and simulated gastric fluid (pH 1.2), at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, and 24 hours).

-

Terminate the reaction and quantify the remaining parent compound using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculate the compound's half-life (t½) to ascertain its stability under these conditions.

Lipophilicity and Permeability: Predicting In Vivo Behavior

Rationale: Lipophilicity, commonly expressed as logP or logD, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7] Permeability provides an early indication of a compound's ability to traverse biological membranes.[9]

Protocol: LogD7.4 Measurement (Shake-Flask Method)

-

Prepare a solution of the pyridinyl compound in a biphasic system of n-octanol and PBS (pH 7.4).

-

Agitate the mixture vigorously to facilitate the partitioning of the compound between the two phases.

-

Separate the octanol and aqueous phases via centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculate LogD7.4 as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

In a donor plate, prepare a solution of the pyridinyl compound in an appropriate buffer.

-

Coat a 96-well filter plate with a lipid mixture (e.g., phosphatidylcholine dissolved in dodecane) to create an artificial membrane.

-

Place the filter plate onto an acceptor plate containing buffer.

-

Add the donor solution to the filter plate and incubate for a specified time.

-

Following incubation, measure the compound concentration in both the donor and acceptor wells.

-

Calculate the permeability coefficient (Pe) to estimate passive diffusion.

Table 1: Physicochemical Properties of Hypothetical Pyridinyl Compounds

| Compound ID | Kinetic Solubility (µM) | Chemical Stability (t½ at pH 7.4, h) | LogD7.4 | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |

|---|---|---|---|---|

| PYR-001 | 175 | > 24 | 2.3 | 12 |

| PYR-002 | 30 | 9.2 | 3.5 | 3 |

| PYR-003 | > 200 | > 24 | 1.8 | 22 |

Primary Screening: Identifying Biologically Active Hits

Primary screening is the initial step to identify "hits" from a library of pyridinyl compounds that demonstrate a desired biological effect.[10] The selection of the assay is dictated by the therapeutic hypothesis.

Target-Based Screening

Rationale: When the biological target is known, target-based assays offer a direct measurement of a compound's ability to modulate its activity.

Example Protocol: Kinase Inhibition Assay

-

In a 384-well plate, combine the target kinase, its specific substrate, and adenosine triphosphate (ATP).

-

Add the pyridinyl compound across a range of concentrations.

-

Incubate the plate at 37°C to permit the enzymatic reaction to proceed.

-

Stop the reaction and introduce a detection reagent that generates a signal (e.g., luminescence or fluorescence) proportional to either the amount of product formed or the amount of ATP consumed.

-

Measure the signal with a plate reader.

-

Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.[11]

Phenotypic Screening

Rationale: Phenotypic screens evaluate the effect of a compound on whole cells or organisms without a preconceived target, which is valuable for discovering compounds with novel mechanisms of action.[12]

Example Protocol: Cell Viability Assay

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the pyridinyl compound at various concentrations.[13][14]

-

Incubate for a defined period (e.g., 72 hours).

-

Add a viability reagent, such as MTT or resazurin, which is converted by metabolically active cells into a colored or fluorescent product.[15]

-

Measure the absorbance or fluorescence to quantify the number of viable cells.[15]

-

Calculate the GI50 (the concentration that causes 50% growth inhibition) or CC50 (the concentration that causes 50% cytotoxicity).[11]

Workflow for Primary Screening

Caption: Workflow for the primary screening of pyridinyl compounds.

Mechanism of Action (MoA) and Target Deconvolution

Following the identification of active compounds, the subsequent crucial step is to elucidate how they exert their biological effects.[10]

Target Engagement Assays

Rationale: It is imperative to confirm that a compound directly interacts with its intended target within a cellular environment.[16][17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells with the pyridinyl compound or a vehicle control.

-

Heat the cell lysates across a range of temperatures.

-

Cool the samples and centrifuge to separate soluble proteins from aggregated proteins.

-

Analyze the quantity of the target protein remaining in the soluble fraction by Western blot or another protein detection method.

-

Successful target engagement is indicated by a thermal stabilization of the target protein in the presence of the compound.

Downstream Signaling Pathway Analysis

Rationale: To further unravel the MoA, it is important to investigate the compound's effects on downstream signaling pathways.[19]

Protocol: Western Blot Analysis

-

Treat cells with the pyridinyl compound at various time points and concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific to key signaling proteins (e.g., phosphorylated forms of kinases).

-

Detect the antibody-bound proteins using a chemiluminescent or fluorescent substrate.

-

Quantify the changes in protein expression or phosphorylation to map the affected signaling cascade.

Signaling Pathway Analysis Workflow

Caption: Workflow for Mechanism of Action elucidation.

Secondary Assays and Preliminary Safety Profiling

Promising lead compounds require further characterization through a series of secondary assays to define their pharmacological profile and assess potential liabilities.

Selectivity Profiling

Rationale: An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity.

Protocol: Kinome-Wide Profiling

-

Screen the pyridinyl compound against a broad panel of kinases (e.g., >400) at a fixed concentration.

-

For any kinases showing significant inhibition, conduct follow-up dose-response experiments to determine their IC50 values.

-

The resulting selectivity profile provides a comprehensive overview of the compound's interactions across the human kinome.

In Vitro ADME-Tox

Rationale: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial for predicting its in vivo behavior and identifying potential safety concerns.[20][21][22][23]

Table 2: Key In Vitro ADME-Tox Assays

| Assay | Purpose |

|---|---|

| Metabolic Stability | To evaluate the compound's susceptibility to metabolism by liver enzymes (e.g., microsomes, hepatocytes).[20] |

| CYP450 Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[20][22] |

| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.[7][20] |

| hERG Inhibition | To assess the compound's potential to block the hERG potassium channel, a key indicator of potential cardiotoxicity.[21] |

| Cytotoxicity | To evaluate the compound's general toxicity in a panel of cell lines (e.g., HepG2 for liver toxicity).[21] |

Conclusion

The in vitro evaluation of pyridinyl compounds is a systematic and scientifically demanding process. By adhering to the principles and methodologies detailed in this guide, researchers can effectively identify and characterize promising drug candidates. This structured approach provides a solid foundation for subsequent preclinical and clinical development. The iterative nature of this process, where insights from one assay inform the design of the next, is fundamental to a successful drug discovery campaign.

References

-

A review for cell-based screening methods in drug discovery. PMC. Available from: [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

-

Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Infinix Bio. Available from: [Link]

-

The role of cell-based assays for drug discovery. News-Medical. Available from: [Link]

-

Cell-based assays on the rise. BMG LABTECH. Available from: [Link]

-

Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

-

Target Engagement Assays. DiscoverX. Available from: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. Available from: [Link]

-

Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications (RSC Publishing). Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available from: [Link]

-

A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available from: [Link]

-

A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. Scilit. Available from: [Link]

-

Physicochemical Characterization. Pion, Inc. Available from: [Link]

-

Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Available from: [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Available from: [Link]

-

Characterization of Small-Molecule Compounds. ResearchGate. Available from: [Link]

-

Remember to characterize the physicochemical parameters of your compounds early on. Admescope. Available from: [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available from: [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available from: [Link]

-

In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 7. admescope.com [admescope.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemijournal.com [chemijournal.com]

- 14. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 15. static.fishersci.eu [static.fishersci.eu]

- 16. infinixbio.com [infinixbio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Target Engagement Assays [discoverx.com]

- 19. news-medical.net [news-medical.net]

- 20. cellgs.com [cellgs.com]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Precision Design and Discovery of Novel GABA Analogues

From Rational Synthesis to Clinical Translation

Executive Summary

The discovery of novel

The Pharmacophore & Mechanistic Bifurcation

The term "GABA analogue" describes a structural class, but functionally, these molecules diverge into two distinct therapeutic pathways. Understanding this bifurcation is the first step in rational design.

1.1 The Structural-Functional Divergence

-

True GABA Mimetics: These retain the ability to activate GABA-A (ionotropic) or GABA-B (metabotropic) receptors. They require specific spatial arrangements of the zwitterionic head group (amine and carboxylic acid) to fit the orthosteric binding pocket.

-

Therapeutic Focus: Anxiety, insomnia, anesthesia.[1]

-

-

Gabapentinoids: These are 3-substituted GABA derivatives that do not bind GABA receptors.[2] Instead, they bind the

auxiliary subunit of voltage-gated calcium channels (VGCCs), inhibiting calcium influx and neurotransmitter release.[2][3]-

Therapeutic Focus: Neuropathic pain, epilepsy, fibromyalgia.

-

1.2 Visualization: The Mechanistic Divergence

The following diagram illustrates the distinct signaling pathways engaged by these two classes of analogues.

Caption: Mechanistic bifurcation of GABA analogues. Structural modifications determine whether the ligand acts postsynaptically on GABA receptors or presynaptically on calcium channels.

Rational Design Strategies

To improve upon first-generation analogues, researchers must address two primary failures: metabolic instability and poor Blood-Brain Barrier (BBB) permeability .

2.1 Conformational Restriction

Flexible GABA molecules suffer from entropic penalties upon binding. Restricting rotation via ring systems (cyclopropane, cyclobutane) locks the molecule in a bioactive conformation, increasing potency and selectivity.

-

Strategy: Incorporate the

and -

Example: (1S,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid. The rigid cyclopropane backbone enforces a specific distance between the N- and C-termini, critical for receptor subtype selectivity.

2.2 Lipophilicity Tuning (LogD)

GABA is a zwitterion at physiological pH, making passive diffusion across the BBB negligible.

-

Target: LogD

between 0.5 and 2.0. -

Method: Introduction of bulky lipophilic groups (e.g., isobutyl in Pregabalin, cyclohexyl in Gabapentin) shields the polar zwitterion, facilitating transport via the L-type amino acid transporter (LAT1) rather than passive diffusion.

Synthetic Methodology: Conformationally Restricted Analogues[4][5][6][7][8]

This protocol outlines the synthesis of a cyclopropane-fused GABA analogue . This scaffold is chosen for its ability to rigidly define the pharmacophore vectors.

Target Molecule: trans-2-Amino-3,3-dimethylcyclopropanecarboxylic acid derivative.

Step-by-Step Synthesis Workflow

-

Diazo Transfer (Formation of Carbenoid Precursor):

-

Rhodium-Catalyzed Cyclopropanation:

-

Reagents: Isobutene (alkene source), Rh

(OAc) -

Process: The rhodium carbenoid adds across the double bond of isobutene.

-

Outcome: Formation of the ethyl 2,2-dimethylcyclopropanecarboxylate scaffold.

-

-

Curtius Rearrangement (Introduction of Amine):

-

Reagents: 1. Hydrazine; 2. NaNO

/HCl; 3. Benzyl alcohol (heat). -

Logic: Converts one ester moiety into a protected amine (Cbz-protected) with retention of stereochemistry.

-

-

Deprotection:

-

Reagents: H

, Pd/C (hydrogenolysis). -

Outcome: Yields the free amino acid zwitterion.

-

Caption: Synthetic pathway for rigid GABA analogues utilizing metal-catalyzed cyclopropanation and Curtius rearrangement.

Pharmacological Characterization Protocols

Trustworthy data requires self-validating assays. The following protocols distinguish between the two major mechanisms of action.

4.1 Protocol A: [³H]-Gabapentin Binding Assay (

Ligands)

Purpose: To determine affinity for the

Materials:

-

Source Tissue: Porcine cerebral cortex synaptic membranes (high density of

). -

Radioligand: [³H]-Gabapentin (Specific Activity > 50 Ci/mmol).

-

Non-specific Control: 10

M Pregabalin.

Methodology:

-

Membrane Prep: Homogenize tissue in ice-cold HEPES/KOH (pH 7.4). Centrifuge at 100,000 x g. Resuspend pellet to 0.5 mg protein/mL.

-

Incubation: In 96-well plates, combine:

-

50

L Membrane suspension. -

20

L [³H]-Gabapentin (10 nM final). -

20

L Test Compound (10 concentrations, 0.1 nM – 10

-

-

Equilibrium: Incubate for 45 mins at 25°C. Note: Binding is temperature-sensitive; maintain consistency.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Analysis: Calculate

using the Cheng-Prusoff equation.

4.2 Protocol B: Whole-Cell Patch Clamp (GABA-A Agonists)

Purpose: To measure functional chloride current (

Materials:

-

Cells: HEK293 stably expressing

GABA-A receptors. -

Intracellular Solution: 140 mM CsCl (high Cl- to drive outward currents at 0 mV).

Methodology:

-

Giga-seal Formation: Establish >1 G

seal; break in for whole-cell configuration. -

Voltage Clamp: Hold membrane potential at -60 mV.

-

Application: Apply test compound via rapid perfusion system (< 20 ms exchange time) for 2 seconds.

-

Validation:

-

Positive Control: 10

M GABA (normalize response to this). -

Antagonist Check: Co-apply 10

M Bicuculline. If current is not blocked, it is not GABA-A mediated.

-

ADME & Lead Optimization

Quantitative data is essential for ranking candidates. The table below summarizes key metrics for a successful CNS drug candidate.

| Parameter | Target Range | Rationale |

| Molecular Weight | < 250 Da | Small size favors paracellular transport and LAT1 substrate recognition. |

| LogD (pH 7.4) | 0.5 – 2.0 | Optimal for BBB penetration; too high (>3) increases non-specific binding. |

| TPSA | < 60 Ų | Topological Polar Surface Area correlates inversely with BBB permeability. |

| Efflux Ratio | < 2.0 | Measured in Caco-2; indicates compound is not a P-gp substrate.[6] |

| Plasma Protein Binding | < 50% | High free fraction required for CNS efficacy. |

References

-

Mechanisms of Gabapentinoids

-

Conformationally Restricted Analogues

-

Title: Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons.

- Source: Future Medicinal Chemistry (2014).

-

URL:[Link]

-

-

Binding Assay Protocols

-

BBB Permeability Optimization

- Title: In vitro blood-brain barrier permeability predictions for GABA-A receptor modul

- Source: European Journal of Pharmaceutics and Biopharmaceutics (2016).

-

URL:[Link]

Sources

- 1. Chinese scientists discover new GABA-A receptor agonists | BioWorld [bioworld.com]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. troscriptions.com [troscriptions.com]

- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Physicochemical Landscape of Amino Acids: From Molecular Properties to Therapeutic Engineering

Topic: Physicochemical Properties of Amino Acids in Drug Design Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In modern drug discovery, amino acids are not merely building blocks; they are functional units of engineering. The transition from a hit sequence to a viable therapeutic relies less on biological activity and more on physicochemical robustness: solubility, stability, and conjugation efficiency. This guide synthesizes the core physicochemical behaviors of amino acids—specifically ionization, hydrophobicity, and reactivity—and translates them into actionable strategies for peptide optimization and bioconjugation.

The Electrostatic Landscape: Ionization and Microenvironment

The canonical pKa values found in textbooks are valid only for free amino acids in dilute aqueous solution. In the context of a folded protein or a hydrophobic binding pocket, these values shift dramatically due to the Dielectric Effect and Coulombic Interactions . Understanding these shifts is critical for rational drug design and catalytic mechanism analysis.

The Microenvironment Effect

The pKa of a side chain is defined by the energy difference between its protonated and deprotonated states. In a low-dielectric environment (protein core,

-

Acids (Asp, Glu): In a hydrophobic pocket, the neutral (protonated) state is favored. Result: pKa shifts up (e.g., Asp pKa

). -

Bases (Lys, His): The neutral (deprotonated) state is favored to avoid burying a positive charge. Result: pKa shifts down (e.g., Lys pKa

).

Implication for Drug Design: A Lysine residue buried in a hydrophobic pocket of a target protein may be uncharged at physiological pH, rendering it nucleophilic and a potential target for covalent inhibitors, despite "textbook" logic suggesting it should be protonated.

Visualization: The pKa Shift Mechanism

Figure 1: Mechanism of pKa shifting in hydrophobic environments. Note the transition of Lysine to a nucleophilic state in low-dielectric pockets.

Solvation and Partitioning: Hydropathy Scales

Hydrophobicity is the primary driving force of protein folding and peptide bioavailability. However, "hydrophobicity" is context-dependent. Using the wrong scale can lead to failed solubility predictions.

Comparative Hydropathy Data

-

Kyte-Doolittle: Best for predicting surface vs. buried regions in soluble globular proteins.

-

Wimley-White: Best for predicting transmembrane helices and partitioning into lipid bilayers (drug delivery relevance).

| Amino Acid | Kyte-Doolittle Score (Globular) | Wimley-White Score (Interfacial) | Structural Implication |

| Isoleucine (Ile) | +4.5 (Most Hydrophobic) | -0.31 | Buried core residue; aggregation risk. |

| Valine (Val) | +4.2 | +0.07 | Strong |

| Phenylalanine (Phe) | +2.8 | -1.13 | Membrane anchor; promotes |

| Tryptophan (Trp) | -0.9 | -1.85 (Interfacial preference) | Critical: Amphipathic. Anchors peptides to membrane interfaces. |

| Arginine (Arg) | -4.5 (Most Hydrophilic) | +0.81 | Cell-penetrating peptides (CPPs) rely on Arg, not just for charge, but for bidentate H-bonding. |

Application Note: When designing antimicrobial peptides or membrane-active drugs, use the Wimley-White scale. A Tryptophan residue is "hydrophilic" in Kyte-Doolittle but strongly partitions into membrane interfaces, a property exploited to increase the half-life of peptide drugs.

Chemical Reactivity & Modification

Beyond the peptide bond, side-chain reactivity dictates formulation stability and conjugation strategies.

The Cysteine-Maleimide Axis

Cysteine is the gold standard for site-specific conjugation (ADCs, PEGylation) due to its high nucleophilicity and low natural abundance.

-

Specificity Window: pH 6.5 – 7.5.[1]

-

Risk: At pH > 7.5, Lysine amines become unprotonated enough to compete, leading to heterogeneous mixtures.

-

Stability: The resulting thiosuccinimide ring is susceptible to retro-Michael addition (deconjugation) in plasma. Hydrolysis of the ring (controlled opening) stabilizes the conjugate.

Formulation Risk: The Maillard Reaction

A common failure mode in peptide formulation is the interaction between Lysine side chains and reducing sugars (e.g., Lactose, Glucose) used as excipients.[2]

-

Mechanism: Nucleophilic attack of Lys-

-NH2 on the sugar carbonyl -

Prevention: Use non-reducing sugars (Trehalose, Sucrose) or Mannitol.

Bioconjugation Workflow Diagram

Figure 2: Optimized workflow for Cysteine-Maleimide conjugation. Note the divergence based on reducing agent selection.

Experimental Characterization Protocols

Protocol A: Potentiometric Determination of pKa

Objective: Determine the precise pKa of ionizable groups in a novel peptide to predict solubility profiles.

-

Preparation: Dissolve peptide (1-2 mM) in degassed 0.1 M KCl (maintains ionic strength).

-

Expert Tip: Use Carbonate-free NaOH for titration. absorb atmospheric CO2 shifts the endpoint.

-

-

Calibration: Calibrate pH electrode at pH 4.0, 7.0, and 10.0 at the exact temperature of the experiment (usually 25°C).

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to fully protonate all groups.

-

Titration: Add 0.1 M NaOH in small increments (e.g., 5-10

L). Record pH after stabilization (drift < 0.01 pH/min). -

Data Analysis: Plot pH vs. Volume NaOH. Use the Bjerrum difference plot method or second-derivative analysis to identify inflection points (pKa).

Protocol B: Hydrophobicity Assessment via RP-HPLC

Objective: Empirically determine relative hydrophobicity to correlate with retention time.

-

Column: C18 analytical column (e.g., 3.5

m, 150 x 4.6 mm). -

Mobile Phase:

-

A: 0.1% TFA in Water (Ion-pairing agent masks charges).

-

B: 0.1% TFA in Acetonitrile.

-

-

Gradient: Linear 5% to 95% B over 30 minutes.

-

Standardization: Run a mixture of standard peptides (Gly-X-Gly) to calibrate the column's specific selectivity.

-

Readout: Retention time (

) correlates directly with the operational hydrophobicity of the peptide surface.

Application in Drug Design: Optimization Strategies

Solubility Optimization

A common bottleneck is the aggregation of hydrophobic peptides.

-

The 1-in-5 Rule: Incorporate one charged residue (Lys, Arg, Glu, Asp) for every five amino acids.

-

Isoelectric Point (pI) Avoidance: Solubility is lowest at the pI (net charge = 0). Engineer the sequence so the pI is at least 1-2 units away from the formulation pH (usually pH 5-7).

-

PEGylation: Conjugating Polyethylene Glycol (PEG) masks hydrophobic patches but increases hydrodynamic radius, reducing renal clearance.

Enhancing Stability (Chirality)

Proteolytic enzymes (trypsin, chymotrypsin) are stereoselective for L-amino acids.

-

Strategy: Substitute critical cleavage sites with D-amino acids .

-

Impact: A single D-amino acid substitution at the N-terminus can extend plasma half-life from minutes to hours.

-

Caution: This alters the Ramachandran angles, potentially disrupting

-helices. Use D-amino acids in unstructured termini or loops.

References

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology. Link

-

Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology. Link

-

Henkel, M., et al. (2016). Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry. Link

-

Pace, C. N., et al. (2009). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. Journal of Biological Chemistry. Link

-

Baertschi, S. W., et al. (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. (Chapter on Maillard Reaction in formulations). Link

Sources

Exploring the Structure-Activity Relationship (SAR) of Pyridinyl Butanoic Acids: A Guide to Rational Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyridinyl butanoic acid scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for developing novel therapeutic agents. Its unique combination of a basic, aromatic pyridine ring and a flexible carboxylic acid chain allows for fine-tuning of physicochemical properties and targeted interactions with a range of biological macromolecules. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this chemical class, with a particular focus on their role as modulators of the GABA-A receptor and as enzyme inhibitors. We will dissect the core scaffold, analyze the impact of structural modifications, and provide field-proven experimental protocols to empower researchers in their drug discovery efforts.

The Pyridinyl Butanoic Acid Core: A Scaffold of Potential

The foundational structure, pyridinyl butanoic acid, consists of two key pharmacophoric elements: the pyridine ring and the butanoic acid side chain. Understanding the intrinsic properties of each is fundamental to appreciating their synergistic contribution to biological activity.

-

The Pyridine Ring : As a bioisostere of a phenyl ring, the nitrogen atom imparts unique characteristics. It introduces a dipole moment, acts as a hydrogen bond acceptor, and provides a handle for salt formation, which can significantly improve aqueous solubility and pharmacokinetic profiles.[1][2] The electron-deficient nature of the ring can facilitate π-π stacking interactions with aromatic residues in a protein's binding pocket.[3] The position of the butanoic acid substituent on the pyridine ring (2-, 3-, or 4-position) is a critical determinant of the molecule's overall topology and its ability to engage with a biological target.

-

The Butanoic Acid Chain : The four-carbon carboxylic acid moiety provides both flexibility and a key interaction point. The terminal carboxylate group is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues like arginine or lysine in a target protein.[3] Furthermore, the length and structure of this chain are critical; for instance, a four-carbon chain is integral to its function as a structural mimic of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4][5]

Caption: Core components of the pyridinyl butanoic acid scaffold.

Key Biological Target: The GABA-A Receptor

A primary and well-elucidated target for compounds bearing a GABA-like motif is the γ-aminobutyric acid type A (GABA-A) receptor.[6] These receptors are ligand-gated ion channels that mediate fast synaptic inhibition in the brain. Upon binding of GABA, the receptor's intrinsic chloride channel opens, leading to hyperpolarization of the neuron and a reduction in its excitability.[6]

Pyridinyl butanoic acid derivatives can act as competitive antagonists at the GABA binding site.[4] By occupying this site without activating the channel, they block the effects of endogenous GABA, leading to a disinhibition of neuronal activity. This mechanism is of significant interest for developing pro-convulsant agents for research or potential therapeutic agents for conditions characterized by excessive GABAergic tone.

Caption: Mechanism of GABA-A receptor modulation.

Dissecting the Structure-Activity Relationship (SAR)

The systematic modification of the pyridinyl butanoic acid scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[7] The following sections detail key areas for SAR exploration.

Modifications of the Pyridine Ring

The pyridine ring offers multiple avenues for modification that can drastically alter biological activity.

-

Position of the Butanoic Acid Chain : The connection point (C2, C3, or C4) dictates the vector and distance between the aromatic ring and the carboxylate. For GABA-A antagonism, a C3- or C4-linkage often provides a topology that more closely mimics the endogenous ligand, GABA.

-

Ring Substituents : Adding substituents to the remaining positions of the pyridine ring allows for probing the binding pocket for additional interactions. The choice of substituent is critical.

-

Rationale : The goal is to identify pockets within the receptor that can be occupied by substituents to increase binding affinity. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the basicity of the pyridine nitrogen, potentially strengthening a hydrogen bond, while electron-withdrawing groups (e.g., -Cl, -CF₃) can modulate the ring's electronic properties and engage in halogen bonding.[2][7] Bulky aromatic groups can exploit hydrophobic pockets and introduce beneficial π-π stacking interactions.[4]

-

| Compound ID | Pyridine Substitution | GABA-A Receptor Binding (IC₅₀, nM) | Rationale for Change |

| 1a | Unsubstituted (4-pyridinyl) | 500 | Baseline compound |

| 1b | 2-Chloro-4-pyridinyl | 150 | Probes for hydrophobic/halogen bond interaction |

| 1c | 2-Methyl-4-pyridinyl | 350 | Introduces small lipophilic group |

| 1d | 2-Phenyl-4-pyridinyl | 50 | Exploits potential hydrophobic (S1) sub-pocket |

| 1e | 3-Methoxy-4-pyridinyl | 420 | Adds H-bond acceptor, alters electronics |

Table 1: Representative SAR data for pyridine ring modifications. Data is illustrative.

Modifications of the Butanoic Acid Chain

The linker and carboxylic acid terminus are equally important for potent activity.

-

Chain Length : Shortening or lengthening the alkyl chain from four carbons typically reduces activity at GABA-A receptors, as it disrupts the optimal distance between the pyridine "head" and the carboxylate "tail" required for effective binding.

-

Chain Rigidity : Introducing conformational constraints, such as a double bond or cyclopropane ring, can lock the molecule into a more bioactive conformation.

-

Rationale : A flexible chain can adopt many conformations, only one of which is active. By reducing this flexibility, we lower the entropic penalty of binding, which can lead to a significant increase in affinity. However, this strategy is high-risk; if the chosen rigid conformation is not the correct one, activity can be completely abolished.

-

-

Carboxylate Bioisosteres : Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, phosphonic acid) can improve metabolic stability, cell permeability, or binding interactions. The tetrazole ring, for example, is a well-established bioisostere for a carboxylic acid, offering a similar acidic pKa but with a more diffuse charge and increased lipophilicity.

Caption: Key SAR strategies for the pyridinyl butanoic acid scaffold.

Experimental Protocols: A Self-Validating System

Advancing a hit compound requires robust and reproducible synthetic and biological evaluation workflows.

General Synthesis Protocol: Amide Coupling Approach

A common and reliable method for synthesizing derivatives is through the amide coupling of a functionalized pyridine with a protected aminobutanoic acid ester, followed by hydrolysis. This approach allows for modular assembly of a chemical library.

Caption: A typical experimental workflow for synthesis and evaluation.

Step-by-Step Methodology:

-

Activation: To a solution of the desired pyridine carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add coupling agents such as HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

-

Causality: HATU is an efficient peptide coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

-

-

Coupling: Add the corresponding ethyl 4-aminobutanoate hydrochloride (1.1 eq) to the activated acid solution. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF/water (0.1 M). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-6 hours until the starting material is consumed (monitored by LC-MS).

-

Causality: LiOH is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt.

-

-

Final Isolation: Acidify the reaction mixture to pH ~4-5 with 1M HCl. Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final pyridinyl butanoic acid. Further purification can be achieved via preparative HPLC if necessary.

-

Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: [³H]GABA Radioligand Displacement Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor, providing its binding affinity (Ki).

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue via homogenization and differential centrifugation. Resuspend the final pellet in a Tris-HCl buffer (50 mM, pH 7.4).

-

Assay Setup: In a 96-well plate, add 50 µL of test compound (at various concentrations), 50 µL of [³H]GABA (e.g., 5 nM final concentration), and 400 µL of the membrane preparation.

-

Self-Validation: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled GABA, e.g., 1 mM) to define the assay window.

-

-

Incubation: Incubate the plate at 4°C for 20 minutes.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The pyridinyl butanoic acid scaffold is a rich starting point for the development of potent and selective modulators of biological targets. As demonstrated, a deep understanding of SAR principles is paramount for success. The key takeaways from this guide are:

-

The pyridine ring's substituents and the butanoic acid chain's topology are primary drivers of activity.

-

Aromatic or bulky groups on the pyridine ring can exploit hydrophobic sub-pockets to dramatically increase potency.

-

The butanoic acid chain length is often optimal at four carbons for GABAergic targets, while modifications to its rigidity or isosteric replacement of the carboxylate can fine-tune properties.

Future efforts should focus on integrating computational modeling with synthesis to better predict favorable interactions and on exploring novel bioisosteres for the butanoic acid moiety to enhance pharmacokinetic profiles. By applying the rational, iterative design process outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical class.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed. Available at: [Link]

-

Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. OSTI.gov. Available at: [Link]

-

Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. PubMed. Available at: [Link]

-

Chemical structures of GABA receptor agonist GABA (1), the GABA... ResearchGate. Available at: [Link]

-

Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-pyridyl-substituted Pyrazoles and Imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. PubMed. Available at: [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

-

Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Royal Society of Chemistry. Available at: [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. Available at: [Link]

-

Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. University of Cambridge. Available at: [Link]

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. Available at: [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). Available at: [Link]

-

Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. Available at: [Link]

-